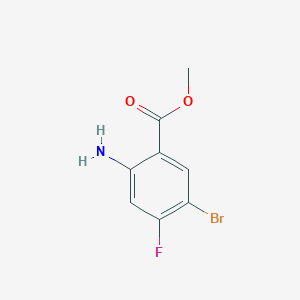

Methyl 2-amino-5-bromo-4-fluorobenzoate

Description

Properties

IUPAC Name |

methyl 2-amino-5-bromo-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEZKHRRFNEJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601213589 | |

| Record name | Benzoic acid, 2-amino-5-bromo-4-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314987-34-2 | |

| Record name | Benzoic acid, 2-amino-5-bromo-4-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-amino-5-bromo-4-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-5-bromo-4-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2-amino-5-bromo-4-fluorobenzoate CAS number

An In-Depth Technical Guide to Methyl 2-amino-5-bromo-4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-bromo-4-fluorobenzoate is a halogenated aniline derivative that serves as a highly functionalized and versatile building block in modern synthetic organic chemistry. Its strategic arrangement of amino, bromo, fluoro, and methyl ester functionalities on a benzene ring makes it a valuable precursor for the synthesis of complex heterocyclic systems and pharmacologically active molecules. The presence of fluorine, in particular, is a key feature, as the incorporation of this element into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1] This guide provides a comprehensive overview of Methyl 2-amino-5-bromo-4-fluorobenzoate, including its chemical properties, synthesis, key applications, and essential safety protocols, designed to empower researchers in leveraging its synthetic potential.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a reagent's properties are foundational to its effective and safe use in any research endeavor. Methyl 2-amino-5-bromo-4-fluorobenzoate is a specific isomer whose identity is defined by the substitution pattern on the benzoate core.

Table 1: Core Identification and Properties of Methyl 2-amino-5-bromo-4-fluorobenzoate

| Property | Data | Source |

| CAS Number | 1314987-34-2 | [2] |

| Molecular Formula | C₈H₇BrFNO₂ | [2] |

| Molecular Weight | 248.05 g/mol | [2] |

| Chemical Structure | ||

| SMILES | O=C(OC)C1=CC(Br)=C(F)C=C1N | [2] |

| Appearance | Typically a solid powder or crystal | Inferred from related compounds |

| Storage | Keep in a dark place, sealed in a dry, room temperature environment | [2] |

Note: It is critical to distinguish this compound from its isomers, such as Methyl 2-amino-4-bromo-5-fluorobenzoate (CAS: 1395493-30-7), as their reactivity and the resulting products will differ significantly.[3][4]

Synthesis Pathway and Rationale

A plausible pathway begins with a commercially available fluorinated aniline or nitrobenzene derivative. The following diagram illustrates a potential synthetic workflow.

Caption: A potential two-step synthesis of the target compound.

Causality Behind Experimental Choices:

-

Starting Material Selection : 2-Amino-4-fluorobenzoic acid is a logical starting point. The amino (-NH₂) and carboxyl (-COOH) groups are both ortho-, para-directing. The fluorine (-F) is also an ortho-, para-director. The C5 position is para to the amino group and ortho to the fluorine, making it a highly activated site for electrophilic bromination.

-

Bromination Step : N-Bromosuccinimide (NBS) or bromine (Br₂) in a solvent like acetic acid is a standard method for the bromination of activated aromatic rings. The reaction proceeds via electrophilic aromatic substitution, where the electron-rich benzene ring attacks the electrophilic bromine.

-

Esterification Step : Fischer-Speier esterification is a classic and cost-effective method for converting a carboxylic acid to a methyl ester. It involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). The reaction is an equilibrium process, and using methanol as the solvent drives the reaction toward the product.

Applications in Drug Discovery and Development

Halogenated aromatic amines are cornerstone building blocks for the synthesis of pharmaceuticals. Methyl 2-amino-5-bromo-4-fluorobenzoate is particularly valuable due to its multiple, orthogonally reactive sites.

-

Scaffold for Heterocycle Synthesis : The amino and ester groups can be used in cyclization reactions to form various heterocyclic systems, such as quinazolinones, benzodiazepines, and other fused-ring structures that are prevalent in medicinal chemistry.

-

Intermediate for Cross-Coupling Reactions : The bromine atom provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide range of carbon or heteroatom substituents at the C5 position, enabling the exploration of a large chemical space for structure-activity relationship (SAR) studies.

-

Amide Bond Formation : The primary amine is readily acylated to form amides, a common functional group in many drug molecules.

The strategic importance of such building blocks is evident in the synthesis of complex modern drugs where fluorinated fragments play a key role.[1]

Caption: Synthetic utility of the central scaffold.

Experimental Protocols

The following protocols are representative methodologies. Researchers should always first conduct a thorough risk assessment and consult relevant safety data sheets.

Protocol 1: Synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester from a related isomer (Illustrative of Sandmeyer Reaction)

This protocol, adapted from a patent for a related isomer, demonstrates the conversion of the amino group into other functionalities, a key synthetic transformation.[6]

Objective : To replace the amino group with a cyano group via a Sandmeyer-type reaction, illustrating the synthetic utility of the amine functionality.

Materials :

-

Methyl 2-amino-4-bromo-5-fluorobenzoate (starting material isomer) (1.0 eq)

-

Sulfuric acid (20% aqueous solution)

-

Sodium nitrite (NaNO₂) (1.2 eq)

-

Potassium iodide (KI) (2.0 eq)

-

Cuprous cyanide (CuCN) (1.5 eq)

-

N-methylpyrrolidone (NMP)

-

Ethyl acetate

-

Sodium sulfite solution (10%)

-

Saturated sodium chloride solution (brine)

Procedure :

-

Diazotization : Suspend Methyl 2-amino-4-bromo-5-fluorobenzoate (1.0 eq) in 20% sulfuric acid and cool the mixture to 0-5 °C in an ice-water bath.[6]

-

Add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

-

Add a solution of potassium iodide (2.0 eq) in water dropwise to the reaction mixture. Allow the reaction to stir at this temperature for 3 hours.[6]

-

Workup (Iodination) : Extract the mixture with ethyl acetate. Wash the organic layer sequentially with 10% sodium sulfite solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the intermediate iodo-compound.[6]

-

Cyanation : Dissolve the crude iodo-intermediate in N-methylpyrrolidone (NMP). Add cuprous cyanide (1.5 eq).[6]

-

Heat the mixture to 80-120 °C under a nitrogen atmosphere and maintain for 5 hours.[6]

-

Workup (Cyanation) : Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the final product.[6]

Self-Validation : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and HPLC.

Safety, Handling, and Storage

Proper handling of halogenated organic compounds is paramount for laboratory safety. The following guidelines are based on the GHS classifications for Methyl 2-amino-5-bromo-4-fluorobenzoate and related compounds.[2][7]

Table 2: GHS Hazard Information and Safety Recommendations

| Hazard Aspect | Information and Precautionary Measures | Source(s) |

| GHS Pictogram | [2] | |

| Signal Word | Warning | [2] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

| Personal Protective Equipment (PPE) | - Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[7]- Eye/Face Protection : Wear chemical safety goggles or a face shield.[7]- Hand Protection : Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[8]- Respiratory Protection : If dust is generated, use a NIOSH-approved P95 or P100 particulate respirator.[8]- Skin/Body Protection : Wear a lab coat. | [7][8] |

| Handling | Avoid contact with skin, eyes, and clothing.[9] Avoid breathing dust.[9] Wash hands thoroughly after handling.[7] Keep away from incompatible materials such as strong oxidizing agents.[10] | [7][9][10] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep in a dark place as some related compounds are light-sensitive.[2][7] | [2][7][9] |

| First Aid | - If Inhaled : Remove person to fresh air. Call a physician if you feel unwell.- If on Skin : Wash with plenty of soap and water. If irritation occurs, get medical advice.- If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice. | [9] |

Conclusion

Methyl 2-amino-5-bromo-4-fluorobenzoate stands out as a synthetically powerful and high-value building block for drug discovery and material science. The strategic placement of its functional groups offers chemists a reliable platform for molecular diversification through a wide range of established chemical transformations. As the demand for novel, structurally complex, and metabolically robust pharmaceutical agents continues to grow, the utility of well-designed, functionalized scaffolds like this will only increase, making it an essential reagent in the modern chemist's toolbox.

References

-

Aladdin Scientific. (n.d.). methyl 2-amino-4-bromo-5-fluorobenzoate, min 97%. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

Capot Chemical. (2015). MSDS of Methyl 2-bromo-4-fluorobenzoate. Retrieved from [Link]

- Google Patents. (n.d.). The preparation method of 2-amino-5-fluorobenzoic acid.

-

Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 7), o1887. Available at: [Link]

-

Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1887. Available at: [Link]

-

Jasiński, M., & Drelich, P. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(10), 4075. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1314987-34-2|Methyl 2-amino-5-bromo-4-fluorobenzoate|BLD Pharm [bldpharm.com]

- 3. biosynth.com [biosynth.com]

- 4. calpaclab.com [calpaclab.com]

- 5. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 6. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. capotchem.com [capotchem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Physical properties of Methyl 2-amino-5-bromo-4-fluorobenzoate

An In-Depth Technical Guide to the Physical Properties of Methyl 2-amino-5-bromo-4-fluorobenzoate

This guide provides a comprehensive overview of the known and predicted physical properties of Methyl 2-amino-5-bromo-4-fluorobenzoate, a key intermediate in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes available data with expert analysis to facilitate its effective use in the laboratory. We will delve into its physicochemical characteristics, spectroscopic signature, and structural features, providing both established data and field-proven insights into its handling and characterization.

Core Molecular Profile

Methyl 2-amino-5-bromo-4-fluorobenzoate (CAS No. 1314987-34-2) is a substituted anthranilate derivative. The strategic placement of amino, bromo, and fluoro groups on the benzene ring makes it a versatile building block for constructing more complex molecules, particularly in the synthesis of pharmaceutical and agrochemical compounds.[1] The electron-withdrawing nature of the halogens and the electron-donating amino group create a unique electronic environment that influences its reactivity and physical properties.

A summary of its fundamental identifiers is presented below.

| Property | Value | Source |

| IUPAC Name | Methyl 2-amino-5-bromo-4-fluorobenzoate | - |

| CAS Number | 1314987-34-2 | [1] |

| Molecular Formula | C₈H₇BrFNO₂ | [2] |

| Molecular Weight | 248.05 g/mol | [2] |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1F)Br)N | - |

Physicochemical Properties: A Comparative Analysis

Direct experimental data for Methyl 2-amino-5-bromo-4-fluorobenzoate is not extensively published. However, we can derive reliable estimates and understand its behavior by examining closely related analogs. The primary determinant of its solid-state properties, such as melting point, is the interplay of intermolecular forces, including hydrogen bonding from the amine, dipole-dipole interactions from the halogens and ester, and van der Waals forces.

| Property | Value / Observation | Causality and Expert Insight |

| Appearance | Expected to be a light yellow to orange crystalline solid. | This prediction is based on the typical appearance of similar anthranilate esters, such as Methyl 2-amino-5-bromobenzoate, which is a light yellow to orange powder/crystal.[3] The color arises from the chromophoric system of the substituted benzene ring. |

| Melting Point | Estimated: 70-80 °C | The melting point of the non-fluorinated analog, Methyl 2-amino-5-bromobenzoate, is reported as 72-74 °C.[4] The addition of a fluorine atom can either increase or decrease the melting point depending on its influence on crystal packing. Given its small size and high electronegativity, a value in a similar range is a reasonable starting point for experimental design. |

| Solubility | Predicted to be soluble in common organic solvents (e.g., Chloroform, Ethyl Acetate, Methanol) and slightly soluble in water. | The ester and aromatic functionalities confer lipophilicity, ensuring solubility in organic solvents.[5][6] The amino group can participate in hydrogen bonding, allowing for slight aqueous solubility, though this is limited by the overall hydrophobic nature of the molecule. |

| Stability | Stable under standard laboratory conditions. May decompose in the presence of strong acids or bases. | Like most esters, it is susceptible to hydrolysis under harsh acidic or basic conditions. It should be stored in a cool, dry, and well-closed container to prevent degradation.[5] |

Spectroscopic and Structural Characterization

The identity and purity of Methyl 2-amino-5-bromo-4-fluorobenzoate are unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for structural elucidation. While a specific spectrum for this isomer is not publicly available, the expected chemical shifts in a solvent like CDCl₃ are predictable:

-

¹H NMR:

-

Aromatic Protons (2H): Two signals in the aromatic region (~6.5-8.0 ppm), likely appearing as doublets due to coupling with the adjacent fluorine atom and each other.

-

Amine Protons (2H): A broad singlet (~4.5-5.5 ppm) that can exchange with D₂O. Its chemical shift is highly dependent on concentration and solvent.

-

Methyl Protons (3H): A sharp singlet around 3.9 ppm, characteristic of a methyl ester.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal in the range of 165-170 ppm.

-

Aromatic Carbons: Six distinct signals, with their chemical shifts influenced by the attached substituents (amino, bromo, fluoro, and ester groups). The carbon directly bonded to fluorine will exhibit a large C-F coupling constant.

-

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups. A typical IR spectrum (KBr disk or neat) would display the following characteristic absorption bands:

-

N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption band around 1680-1720 cm⁻¹ for the ester carbonyl group.

-

C-O Stretching: A signal in the 1200-1300 cm⁻¹ region.

-

C-F and C-Br Stretching: Absorptions in the fingerprint region, typically below 1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation patterns.

-

Molecular Ion Peak: The spectrum will show a characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ with nearly equal intensity (approx. 1:1 ratio). This is the definitive signature of a molecule containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). For C₈H₇BrFNO₂, these peaks would appear at m/z 247 and 249.

-

Key Fragment: A common fragmentation is the loss of the methoxy group (-OCH₃) to give a fragment at m/z 216/218.

X-ray Crystallography Insights

Single-crystal X-ray diffraction provides the most definitive structural information. While data for the title compound is unavailable, a study on the closely related Methyl 2-amino-5-bromobenzoate reveals critical structural motifs that are almost certainly conserved.[7][8]

-

Intramolecular Hydrogen Bonding: The molecular conformation is stabilized by an intramolecular N—H···O hydrogen bond between one of the amine hydrogens and the carbonyl oxygen of the ester group. This forms a stable six-membered ring structure known as an S(6) ring motif.[7][8] This interaction is crucial as it planarizes a portion of the molecule and influences its chemical reactivity and crystal packing.

-

Crystal Packing: In the crystal lattice, molecules are further connected by intermolecular N—H···O interactions, forming zigzag chains that propagate through the crystal.[7]

It is highly probable that Methyl 2-amino-5-bromo-4-fluorobenzoate adopts a similar conformation dominated by this intramolecular hydrogen bond.

Experimental Workflow: Purification and Characterization

For any synthetic application, ensuring the purity of the starting material is paramount. The following protocol outlines a robust, self-validating workflow for the purification and characterization of a synthesized batch of Methyl 2-amino-5-bromo-4-fluorobenzoate.

Protocol Steps:

-

Initial Workup (Post-Synthesis):

-

Quench the reaction mixture with a suitable aqueous solution (e.g., saturated sodium bicarbonate if the reaction was acidic).

-

Extract the crude product into an organic solvent like Ethyl Acetate (EtOAc). The choice of solvent is critical; EtOAc is a good balance of polarity and volatility, suitable for extracting moderately polar compounds.

-

Wash the organic layer sequentially with water and brine to remove inorganic impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid.

-

-

Purification by Column Chromatography:

-

Rationale: This is the gold standard for separating the target compound from unreacted starting materials and byproducts.

-

Stationary Phase: Silica gel (standard 230-400 mesh).

-

Mobile Phase: A gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 20%). The optimal solvent system should be determined beforehand using Thin Layer Chromatography (TLC).

-

Procedure:

-

Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

-

Load the solution onto the pre-packed silica gel column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and concentrate under reduced pressure.

-

-

-

Final Characterization:

-

Yield and Appearance: Record the final mass and note the physical appearance of the purified solid.

-

Melting Point: Determine the melting point range. A sharp range (e.g., within 1-2 °C) is indicative of high purity.

-

Spectroscopy: Acquire ¹H NMR, ¹³C NMR, IR, and MS data to confirm the structure and assess purity. The absence of impurity signals in the NMR spectrum is a key purity indicator.

-

The logical flow of this experimental process is visualized below.

Caption: Workflow for the purification and validation of Methyl 2-amino-5-bromo-4-fluorobenzoate.

Safety and Handling

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[9]

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[9]

Recommended Precautions:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

Methyl 2-amino-5-bromo-4-fluorobenzoate is a valuable synthetic intermediate whose physical properties are dictated by the complex interplay of its functional groups. While direct experimental data is sparse, a robust understanding of its characteristics can be achieved through comparative analysis with closely related analogs. Its profile as a crystalline solid, soluble in organic solvents and possessing a definitive spectroscopic signature, provides a solid foundation for its application in research and development. The key to its successful use lies in rigorous purification and comprehensive characterization, ensuring the integrity of subsequent synthetic transformations.

References

-

LookChem. Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9. [Link]

-

Organic Spectroscopy International. 2-amino-4-bromo-5-fluorobenzoic acid. [Link]

-

Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1887. [Link]

-

National Center for Biotechnology Information. 2-Amino-4-bromo-5-fluorobenzoic acid. PubChem Compound Database. [Link]

- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

- Google Patents. The preparation method of 2-amino-5-fluorobenzoic acid.

-

ResearchGate. Methyl 2-amino-5-bromobenzoate. [Link]

-

PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]

Sources

- 1. 1314987-34-2|Methyl 2-amino-5-bromo-4-fluorobenzoate|BLD Pharm [bldpharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Methyl 2-Amino-5-bromobenzoate | 52727-57-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 2-氨基-5-溴苯甲酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier | New Venture [nvchem.net]

- 6. biosynth.com [biosynth.com]

- 7. Methyl 2-amino-5-bromobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-Amino-4-bromo-5-fluorobenzoic acid | C7H5BrFNO2 | CID 67514961 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Therapeutic Potential of Methyl 2-amino-5-bromo-4-fluorobenzoate Derivatives: A Technical Guide for Drug Discovery

Introduction: The Strategic Importance of Fluorinated Anthranilates in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established approach to modulate metabolic stability, binding affinity, and overall pharmacokinetic profiles of bioactive compounds. Methyl 2-amino-5-bromo-4-fluorobenzoate, a fluorinated anthranilic acid ester, represents a pivotal starting material for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. The presence of bromine and fluorine atoms on the benzene ring offers unique electronic properties and serves as a handle for further chemical modifications, making this scaffold particularly attractive for the development of novel drug candidates.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities associated with derivatives of Methyl 2-amino-5-bromo-4-fluorobenzoate. We will delve into the synthetic pathways, explore the mechanistic underpinnings of their biological actions, present key quantitative data, and provide detailed experimental protocols to facilitate further research and development in this promising area. The primary focus will be on the well-documented anticancer properties of quinazolinone derivatives, with a secondary exploration of the potential for antimicrobial applications.

Part 1: Synthesis of Bioactive Derivatives from Methyl 2-amino-5-bromo-4-fluorobenzoate

The chemical architecture of Methyl 2-amino-5-bromo-4-fluorobenzoate, featuring an amino group and an ester ortho to each other, makes it an ideal precursor for the synthesis of fused heterocyclic systems. One of the most prominent classes of compounds derived from this scaffold is the quinazolinones.

Core Synthesis Pathway: From Anthranilate to Quinazolinone

The cyclization of an anthranilate derivative to form a quinazolinone core is a cornerstone of medicinal chemistry. A common and effective method is the reaction with formamide, which serves as both a reagent and a solvent. This reaction proceeds through a Niementowski-type condensation.

Caption: General workflow for the synthesis of quinazolinones.

Experimental Protocol: Synthesis of 6-Bromo-7-fluoroquinazolin-4(3H)-one [1]

This protocol details the synthesis of a core quinazolinone structure from Methyl 2-amino-5-bromo-4-fluorobenzoate.

Materials:

-

Methyl 2-amino-5-bromo-4-fluorobenzoate

-

Formamide

-

Ethanol

-

Ice-cold water

-

Round-bottom flask

-

Heating mantle with stirrer

-

Condenser

-

Filtration apparatus (e.g., Büchner funnel)

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Combine Methyl 2-amino-5-bromo-4-fluorobenzoate (10 mmol) and formamide (40 mmol) in a round-bottom flask equipped with a condenser.

-

Heat the reaction mixture to 130-140°C with continuous stirring for 4-6 hours.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-cold water (50 mL) to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Dry the crude product.

-

Further purify the crude 6-bromo-7-fluoroquinazolin-4(3H)-one by recrystallization from ethanol or by column chromatography on silica gel.

Part 2: Anticancer Activity of Quinazolinone Derivatives

A significant body of research has demonstrated that quinazolinone derivatives exhibit potent anticancer activity, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3]

Mechanism of Action: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1] Dysregulation of the EGFR signaling pathway, often through overexpression or mutation, is a hallmark of many cancers.[2] Quinazolinone derivatives have been extensively investigated as inhibitors of this pathway.[1] They typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing the phosphorylation cascade that leads to downstream signaling and cell proliferation.[2]

Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.

Structure-Activity Relationship (SAR) and Quantitative Data

The anticancer efficacy of quinazolinone derivatives is highly dependent on the nature and position of substituents on the quinazolinone core and any appended aromatic rings. For instance, substitutions at the 3-position of a phenyl ring attached to the quinazolinone core have been shown to be crucial for activity.[2]

The following table summarizes the in vitro anticancer activity of representative quinazolinone derivatives against various human cancer cell lines.

| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | Target Cell Line | IC50 (µM) |

| 8a (6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one) | MCF-7 (Breast) | 15.85 ± 3.32 | Erlotinib | MCF-7 (Breast) | >30 |

| SW480 (Colon) | 17.85 ± 0.92 | SW480 (Colon) | >30 | ||

| Compound 8b (2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one) | EGFR-TK | 0.00137 | Erlotinib | EGFR-TK | - |

| Compound 44 (a quinazoline with benzylidene hydrazine carboxamide) | EGFRWT | 0.0004 | - | - | - |

| EGFRL858R/T790M | 0.1 | - | - | - |

Data compiled from multiple sources.[3][4][5]

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Human cancer cell lines (e.g., A549, PC-3, SMMC-7721)[2]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Part 3: Antimicrobial Potential of Derivatives

While the anticancer properties of quinazolinone derivatives are well-documented, the broader class of compounds derived from anthranilic acids also exhibits promising antimicrobial activities. The structural features of these molecules, including the presence of halogen atoms and the heterocyclic core, can contribute to their ability to inhibit microbial growth.

Plausible Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for derivatives of Methyl 2-amino-5-bromo-4-fluorobenzoate are not as extensively studied as their anticancer effects. However, based on related heterocyclic compounds, several plausible mechanisms can be proposed:

-

Inhibition of Essential Enzymes: The compounds may inhibit key bacterial enzymes involved in processes such as DNA replication, cell wall synthesis, or folic acid metabolism.

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the aromatic rings and the presence of halogens may facilitate interaction with and disruption of the bacterial cell membrane.

-

Interference with Biofilm Formation: Some heterocyclic compounds have been shown to interfere with the signaling pathways involved in bacterial biofilm formation, a key factor in chronic infections and antibiotic resistance.

Screening for Antimicrobial Activity

Identifying novel antimicrobial agents requires robust and systematic screening methods. High-throughput screening (HTS) of compound libraries is a common approach in the pharmaceutical industry.[6]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Test compounds (dissolved in a suitable solvent)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.

-

Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

Methyl 2-amino-5-bromo-4-fluorobenzoate serves as a valuable and versatile starting material for the synthesis of a wide range of heterocyclic derivatives with significant biological activities. The quinazolinone scaffold, in particular, has proven to be a rich source of potent anticancer agents, most notably as inhibitors of the EGFR tyrosine kinase. The structure-activity relationship studies highlighted in this guide provide a roadmap for the rational design of next-generation inhibitors with improved potency and selectivity.

While the antimicrobial potential of these derivatives is less explored, the foundational knowledge of related heterocyclic compounds suggests that this is a promising avenue for future research. The application of high-throughput screening methods and detailed mechanistic studies will be crucial in unlocking the full therapeutic potential of this compound class in the fight against infectious diseases. The continued exploration of derivatives of Methyl 2-amino-5-bromo-4-fluorobenzoate holds considerable promise for the development of novel therapeutics to address critical unmet needs in oncology and infectious disease.

References

-

He, J., Wang, X., Zhao, X., et al. (2021). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1847. Available at: [Link]

-

Lee, C. F., & Lu, C. C. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Pharmaceuticals, 15(11), 1368. Available at: [Link]

-

Fassihi, A., Abdi, S., Saffari, F., et al. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research, 21(1), e124619. Available at: [Link]

-

Li, Y., Zhang, H., Dong, F., et al. (2018). Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1591-1602. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Modern Drug Development: An In-depth Technical Guide to the Role of Intermediates in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of a safe and effective pharmaceutical drug is a complex, multi-step process. At the heart of this intricate journey lie pharmaceutical intermediates, the foundational chemical compounds that serve as the building blocks for Active Pharmaceutical Ingredients (APIs). This technical guide provides a comprehensive exploration of the critical role of intermediates in drug manufacturing. We will delve into their classification, the strategic importance of their selection in synthetic route design, and the advanced technologies that are revolutionizing their production. This whitepaper aims to equip researchers, scientists, and drug development professionals with a robust understanding of how to leverage intermediates to optimize efficiency, ensure quality, and accelerate the path from laboratory concept to commercial reality.

Introduction: Deconstructing the Synthetic Pathway

In the landscape of pharmaceutical manufacturing, the terms "starting material," "intermediate," and "Active Pharmaceutical Ingredient (API)" delineate the progressive stages of a molecule's journey to becoming a therapeutic agent.[1] An API is the biologically active component of a drug product. The path to creating an API is rarely a single reaction; instead, it is a carefully orchestrated sequence of chemical transformations.[2] Pharmaceutical intermediates are the chemical compounds formed at each step of this synthesis.[1] They are the molecular stepping stones, neither the initial raw materials nor the final API, but essential for the transformation of simple chemicals into complex therapeutic agents.[1][]

The strategic use of intermediates is fundamental to modern drug manufacturing for several key reasons:

-

Foundation for API Synthesis: Intermediates dictate the ultimate structure and stereochemistry of the final API, making them indispensable for achieving the desired therapeutic effect.[1][4]

-

Quality and Purity Control: High-quality intermediates are paramount to ensuring the final API meets stringent global quality standards. Impurities introduced at an intermediate stage can compromise drug safety and lead to significant regulatory hurdles.[1][5]

-

Process Optimization and Scalability: Well-defined intermediates allow chemists to refine reaction pathways, minimize the formation of byproducts, and enhance yield.[] This is crucial for scaling up production from the laboratory to commercial volumes in a cost-effective manner.[1]

Classification and Strategic Sourcing of Pharmaceutical Intermediates

Pharmaceutical intermediates can be broadly categorized in several ways, reflecting their position in the synthetic route and their commercial availability.

Classification by Synthetic Stage

-

Early-Stage Intermediates: These compounds appear in the initial steps of a reaction sequence and often undergo multiple transformations.[1]

-

Advanced Intermediates: Structurally more similar to the final API, these intermediates typically require fewer subsequent reaction steps. They hold a higher value and are often subject to more stringent manufacturing and documentation standards.[1][6]

Classification by Commercial Availability

-

Catalogue Intermediates: These are standardized chemical compounds supplied by various manufacturers to multiple customers. They are commonly used in the production of generic drugs and in the early stages of API development, offering the advantages of ready availability and lower development costs.[1]

-

Custom Intermediates: Developed specifically for a client's proprietary drug molecule, these intermediates require confidential process development, route optimization, and impurity control. Custom synthesis is the standard for patented molecules and novel chemical entities.[1]

The decision to use catalogue versus custom intermediates is a strategic one, balancing factors of speed, cost, and intellectual property protection.

The Technical Landscape of Intermediate Synthesis: Key Technologies and Methodologies

The synthesis of pharmaceutical intermediates is a highly technical endeavor, relying on a diverse array of advanced chemical technologies to achieve efficiency, purity, and scalability.

Core Synthetic Technologies

A range of specialized technologies are employed in the production of intermediates:

-

Targeted Nitration: Selective nitration techniques allow for the precise introduction of nitro groups, often a key step in building molecular complexity.[7]

-

High-Temperature and High-Pressure Reactions: These conditions can minimize reaction volumes, reduce reagent costs, and decrease waste, making them essential for industrial-scale processes like condensation, polymerization, and hydrogenation.[7]

-

Condensation Reactions: Techniques such as Mannich and Aldol condensations are fundamental for forming carbon-carbon bonds and constructing larger molecules. The choice of catalyst is a critical factor in the success of these reactions.[7]

-

Controlled Oxidation: The oxidation of aromatic compounds to aldehydes is a crucial transformation, as these aldehydes are common intermediates. A significant challenge lies in controlling the oxidation to prevent further reaction to carboxylic acids.[7]

-

Fluorination: The introduction of fluorine atoms into organic molecules can dramatically enhance a drug's efficacy, metabolic stability, and bioavailability.[7]

-

Hydrogenation Reduction: As a cleaner and more efficient alternative to traditional reduction methods, catalytic hydrogenation is widely used for its high yield and lower environmental impact. The selection and application of the catalyst are paramount.[7]

The Rise of Asymmetric Synthesis and Biocatalysis

Many modern drugs are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is therapeutically active, while the other may be inactive or even harmful. This has made asymmetric synthesis, the ability to produce a single enantiomer, a cornerstone of pharmaceutical development.

-

Asymmetric Synthesis: This has become a critical area in organic synthesis for producing chiral drugs and their intermediates.[7]

-

Biocatalysis: Enzymes are increasingly recognized as optimal chiral catalysts and are used extensively in asymmetric catalysis. Research is focused on enzymatic reductions, oxidations, and hydrolysis to produce enantiomerically pure intermediates.[7]

Experimental Protocol: Synthesis of an Optically Active Tertiary Alcohol Intermediate

The construction of optically active tertiary alcohols is a key technology in the synthesis of many pharmaceutical intermediates.[8] The following protocol outlines a proline-catalyzed direct asymmetric aldol reaction, a powerful method for creating these structures with high stereocontrol.

Objective: To synthesize an optically active tertiary alcohol via a direct asymmetric aldol reaction between a ketone and an α-ketoester.

Materials:

-

Cyclohexanone

-

Ethyl phenylglyoxylate

-

L-proline (catalyst)

-

Anhydrous solvent (e.g., Toluene, Dichloromethane)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

-

To a solution of cyclohexanone (1.2 equivalents) and ethyl phenylglyoxylate (1.0 equivalent) in the chosen anhydrous solvent, add L-proline (0.1 equivalents) at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the limiting reagent), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired optically active tertiary alcohol.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine the enantiomeric excess by chiral HPLC analysis.

Expected Outcome: This reaction is expected to yield the corresponding aldol adduct in good yield with excellent diastereoselectivity and enantioselectivity.[8]

Data Presentation: Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision in drug development, with significant implications for cost, efficiency, and environmental impact. The following table provides a comparative analysis of two hypothetical synthetic routes to a key intermediate, highlighting the importance of quantitative data in this decision-making process.

| Parameter | Route A: Linear Synthesis | Route B: Convergent Synthesis |

| Number of Steps | 8 | 5 |

| Overall Yield | 15% | 35% |

| Process Mass Intensity (PMI) | 150 kg/kg | 75 kg/kg |

| Key Raw Material Cost | High | Moderate |

| Use of Hazardous Reagents | Yes (e.g., heavy metals) | Minimized |

| Scalability | Challenging | Favorable |

Analysis: Route B, a convergent synthesis, is clearly superior. It involves fewer steps, resulting in a significantly higher overall yield and a much lower Process Mass Intensity (a measure of the total mass of materials used to produce a specified mass of product), indicating a more environmentally friendly process. While the raw material costs are moderate, the overall process is more cost-effective and scalable.

Visualization of a Convergent Synthetic Workflow

Convergent synthesis is a powerful strategy that involves the independent synthesis of key fragments of a molecule, which are then combined in the final stages. This approach is often more efficient than a linear synthesis where the molecule is built step-by-step.

Caption: A convergent synthesis workflow.

Regulatory Considerations and Quality Control

While pharmaceutical intermediates are not themselves drugs, their quality is rigorously controlled as it directly impacts the final API. Regulatory bodies like the FDA and EMA have established guidelines for the control of impurities in new drug substances, which extend to the intermediates used in their synthesis.[9]

Key documentation for intermediates often includes:

-

Drug Master Files (DMFs): Confidential detailed information about facilities, processes, or articles used in the manufacturing, processing, packaging, and storing of human drugs.[1]

-

Certificates of Analysis (CoA): A document issued by Quality Assurance that confirms that a regulated product meets its product specification.[1]

-

Stability Data: Data from studies designed to determine the re-test period for an intermediate or the shelf life of an API.[1]

-

Impurity Profiles: A description of the identified and unidentified impurities present in a new drug substance.[1]

Future Trends in Pharmaceutical Intermediate Synthesis

The field of pharmaceutical intermediate synthesis is continually evolving, driven by the need for more efficient, sustainable, and cost-effective manufacturing processes.

-

Green Chemistry and Biocatalysis: There is a growing emphasis on developing more environmentally friendly synthetic methods that reduce waste and utilize renewable resources. Biocatalysis, with its high selectivity and mild reaction conditions, is at the forefront of this trend.[5]

-

Continuous Flow Manufacturing: This technology involves the continuous processing of materials in a flowing stream, offering advantages in terms of safety, consistency, and scalability over traditional batch processing.

-

Artificial Intelligence and Machine Learning: AI and machine learning algorithms are being developed to predict optimal reaction conditions, design novel synthetic routes, and accelerate the process of drug discovery and development.

Conclusion

Pharmaceutical intermediates are the unsung heroes of drug development, forming the critical bridge between simple starting materials and life-saving medicines.[] A deep understanding of their synthesis, strategic sourcing, and quality control is essential for any researcher, scientist, or drug development professional. As the pharmaceutical landscape continues to evolve, so too will the technologies and strategies employed in the synthesis of these vital compounds, paving the way for the next generation of innovative therapies.[5]

References

-

Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. (n.d.). Protheragen. Retrieved January 24, 2026, from [Link]

-

Pharmaceutical Intermediates in Drug Manufacturing: Uses & Importance. (2026, January 13). Molkem. Retrieved January 24, 2026, from [Link]

-

Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. (n.d.). Mlunias. Retrieved January 24, 2026, from [Link]

-

Exploring the Essential Role of Pharma Intermediates in Drug Manufacturing. (n.d.). Slayback Pharma. Retrieved January 24, 2026, from [Link]

-

Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (n.d.). J-STAGE. Retrieved January 24, 2026, from [Link]

-

A Beginner's Guide to Pharmaceutical Intermediate Production. (2025, October 9). Medium. Retrieved January 24, 2026, from [Link]

-

National Research Council (US) Committee on New Directions in the Synthesis and Acquisition of Chiral Molecules. (2000). New Methods in Synthesis and Development for Pharmaceuticals. In Health and Medicine. National Academies Press (US). Retrieved from [Link]

-

Synthesis of Drugs. (n.d.). Drug Design Org. Retrieved January 24, 2026, from [Link]

-

Drug Synthesis: Techniques & Principles. (2024, September 5). StudySmarter. Retrieved January 24, 2026, from [Link]

-

Quality Guidelines. (n.d.). ICH. Retrieved January 24, 2026, from [Link]

Sources

- 1. molkem.com [molkem.com]

- 2. Synthesis of Drugs - Drug Design Org [drugdesign.org]

- 4. mlunias.com [mlunias.com]

- 5. scllifesciences.com [scllifesciences.com]

- 6. organicintermediate.com [organicintermediate.com]

- 7. tianmingpharm.com [tianmingpharm.com]

- 8. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 9. ICH Official web site : ICH [ich.org]

Methodological & Application

Application Note & Protocol: A Reliable Synthetic Route to Methyl 2-amino-5-bromo-4-fluorobenzoate

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 2-amino-5-bromo-4-fluorobenzoate, a key intermediate in the development of various pharmaceutical compounds. The protocol herein details a robust two-step synthetic pathway, commencing with the Fischer esterification of 2-amino-4-fluorobenzoic acid, followed by a regioselective bromination. This application note is intended for researchers, medicinal chemists, and professionals in drug development, offering a detailed, step-by-step methodology and a thorough discussion of the chemical principles underpinning the synthesis.

Introduction

Methyl 2-amino-5-bromo-4-fluorobenzoate is a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for medicinal chemistry. The strategic placement of the amino, bromo, and fluoro substituents on the benzene ring provides multiple reaction handles for further chemical transformations, making it an attractive starting material for the synthesis of novel therapeutic agents. The development of a reliable and scalable synthesis for this intermediate is therefore of significant interest to the pharmaceutical industry.

This guide presents a detailed protocol for the synthesis of Methyl 2-amino-5-bromo-4-fluorobenzoate, designed to be both efficient and reproducible. The synthetic strategy involves two key transformations:

-

Fischer Esterification: The synthesis begins with the conversion of commercially available 2-amino-4-fluorobenzoic acid to its corresponding methyl ester, Methyl 2-amino-4-fluorobenzoate. This acid-catalyzed reaction is a classic and cost-effective method for ester formation.[1][2]

-

Regioselective Bromination: The subsequent step involves the selective bromination of the electron-rich aromatic ring of Methyl 2-amino-4-fluorobenzoate at the 5-position. The regioselectivity of this reaction is governed by the directing effects of the amino and fluoro substituents.

This document provides a thorough explanation of the experimental procedures, including reagent handling, reaction setup, workup, and purification. Furthermore, the underlying reaction mechanisms and the rationale for the chosen conditions are discussed to provide a deeper understanding of the synthesis.

Synthetic Workflow

The overall synthetic pathway is illustrated in the following diagram:

Figure 1: Overall synthetic workflow for Methyl 2-amino-5-bromo-4-fluorobenzoate.

Materials and Methods

Materials

-

2-amino-4-fluorobenzoic acid (≥98%)

-

Methanol (anhydrous, ≥99.8%)

-

Sulfuric acid (concentrated, 95-98%)

-

N-Bromosuccinimide (NBS) (≥98%)

-

Acetonitrile (anhydrous, ≥99.8%)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium sulfate (anhydrous, Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized water

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (60 Å, 230-400 mesh)

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

-

N-Bromosuccinimide is a lachrymator and should be handled with caution.

-

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Experimental Protocol

Part 1: Synthesis of Methyl 2-amino-4-fluorobenzoate (Fischer Esterification)

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-fluorobenzoic acid (10.0 g, 64.5 mmol).

-

Reagent Addition: Add anhydrous methanol (100 mL) to the flask and stir to dissolve the solid.

-

Acid Catalyst: Carefully and slowly add concentrated sulfuric acid (3.5 mL, 64.5 mmol) dropwise to the stirred solution. The addition is exothermic and may cause the methanol to boil. It is advisable to cool the flask in an ice bath during the addition.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C). Maintain the reflux for 4-6 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The starting material and product will have different Rf values.

-

Workup:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield Methyl 2-amino-4-fluorobenzoate as a white to off-white solid.

Part 2: Synthesis of Methyl 2-amino-5-bromo-4-fluorobenzoate (Regioselective Bromination)

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-amino-4-fluorobenzoate (5.0 g, 29.6 mmol).

-

Solvent: Add anhydrous acetonitrile (50 mL) to the flask and stir to dissolve the solid.

-

Brominating Agent: In a separate container, dissolve N-Bromosuccinimide (NBS) (5.26 g, 29.6 mmol) in anhydrous acetonitrile (25 mL).

-

Reagent Addition: Add the NBS solution dropwise to the stirred solution of the starting material at room temperature over a period of 30 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Protect the reaction from light by wrapping the flask in aluminum foil, as NBS is light-sensitive.

-

Reaction Monitoring: Monitor the reaction progress by TLC (7:3 hexanes:ethyl acetate).

-

Workup:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).

-

Remove the acetonitrile under reduced pressure.

-

Add deionized water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (1 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford Methyl 2-amino-5-bromo-4-fluorobenzoate as a solid.

Reaction Mechanism and Discussion

The regioselectivity of the bromination step is a critical aspect of this synthesis. The amino (-NH₂) group is a strong activating and ortho-, para-directing group, while the fluoro (-F) group is a deactivating but also ortho-, para-directing group. The ester (-COOCH₃) group is a deactivating and meta-directing group.

Figure 2: Rationale for the regioselective bromination of Methyl 2-amino-4-fluorobenzoate.

The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic. NBS is a mild and selective source of electrophilic bromine, which is often preferred over liquid bromine for its ease of handling and for minimizing over-bromination and other side reactions.

Data Summary

| Step | Reaction | Starting Material | Reagents | Solvent | Temp. | Time (h) | Expected Yield |

| 1 | Fischer Esterification | 2-amino-4-fluorobenzoic acid | Methanol, H₂SO₄ | Methanol | Reflux | 4-6 | 85-95% |

| 2 | Bromination | Methyl 2-amino-4-fluorobenzoate | N-Bromosuccinimide | Acetonitrile | RT | 2-4 | 70-85% |

Table 1: Summary of reaction parameters and expected outcomes.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of Methyl 2-amino-5-bromo-4-fluorobenzoate. The two-step approach, involving a Fischer esterification followed by a regioselective bromination, offers a practical and efficient route to this valuable building block. The provided experimental details, along with the discussion of the underlying chemical principles, should enable researchers to successfully replicate this synthesis in their own laboratories.

References

-

Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. Available at: [Link]. (Accessed January 24, 2026).

- Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

- Google Patents. WO2003095417A1 - Process for the manufacture of 4-fluoro-anthranilic acid.

-

SciSpace. The bromination of anthranilic acid. Available at: [Link]. (Accessed January 24, 2026).

-

Chemistry LibreTexts. 3: Esterification (Experiment). Available at: [Link]. (Accessed January 24, 2026).

-

ResearchGate. Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Available at: [Link]. (Accessed January 24, 2026).

- Google Patents. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.

- Google Patents. US2829154A - Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols.

- Google Patents. CN101353311B - Process for preparing aminobenzoate esters.

-

Chemistry LibreTexts. 19.8: Fischer Esterification. Available at: [Link]. (Accessed January 24, 2026).

Sources

Application Note & Protocol: A Scalable Synthesis of Methyl 2-amino-5-bromo-4-fluorobenzoate

For: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-amino-5-bromo-4-fluorobenzoate is a key building block in the synthesis of a variety of pharmacologically active molecules and functional materials. The strategic placement of the amino, bromo, and fluoro substituents on the benzene ring provides a versatile scaffold for further chemical modifications, making it a valuable intermediate in drug discovery and development. This document provides a detailed, scalable protocol for the synthesis of Methyl 2-amino-5-bromo-4-fluorobenzoate, designed to be a self-validating system with a focus on experimental causality and safety. Two primary synthetic routes are presented to offer flexibility based on starting material availability and desired process parameters.

Synthetic Strategy Overview

The synthesis of Methyl 2-amino-5-bromo-4-fluorobenzoate can be approached via two logical and scalable routes, starting from commercially available 2-amino-4-fluorobenzoic acid.

-

Route A: Bromination followed by Esterification. This route involves the initial regioselective bromination of 2-amino-4-fluorobenzoic acid to yield 2-amino-5-bromo-4-fluorobenzoic acid, which is then esterified to the final product.

-

Route B: Esterification followed by Bromination. This pathway begins with the esterification of 2-amino-4-fluorobenzoic acid to produce methyl 2-amino-4-fluorobenzoate, which is subsequently brominated to afford the target molecule.

The choice between these routes may depend on factors such as the solubility of intermediates, ease of purification, and overall yield. This guide will provide detailed protocols for both approaches.

Caption: Overview of the two synthetic routes to Methyl 2-amino-5-bromo-4-fluorobenzoate.

Route A: Bromination Followed by Esterification

This route is often preferred due to the potential for a more straightforward purification of the final ester product.

Part 1: Bromination of 2-Amino-4-fluorobenzoic Acid

The regioselective bromination of the activated aromatic ring is achieved using N-bromosuccinimide (NBS), a mild and easy-to-handle brominating agent.[1][2] The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, the para position to the amino group is already occupied by the fluorine atom, and the position ortho to the amino group and meta to the carboxylic acid is sterically hindered. Therefore, bromination is expected to occur at the position para to the fluorine and ortho to the amino group.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-amino-4-fluorobenzoic acid (1.0 eq) and a suitable solvent such as acetonitrile or dichloromethane.

-

Reagent Addition: Cool the mixture to 0-5 °C in an ice bath. Dissolve N-bromosuccinimide (1.05 eq) in the same solvent and add it dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C. The use of a slight excess of NBS ensures complete consumption of the starting material.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted bromine.[3] The succinimide byproduct is soluble in water and can be removed by washing.

-

Isolation and Purification: The product, 2-amino-5-bromo-4-fluorobenzoic acid, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and then a minimal amount of cold solvent to remove impurities. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Part 2: Esterification of 2-Amino-5-bromo-4-fluorobenzoic Acid

The Fischer esterification is a classic and scalable method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst.[4]

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the dried 2-amino-5-bromo-4-fluorobenzoic acid (1.0 eq) and an excess of methanol (at least 10-20 eq) as both the reagent and solvent.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the mixture while stirring. The addition is exothermic and should be done cautiously.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and carefully neutralize the acidic mixture by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Separate the organic layer and wash it with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The final product, Methyl 2-amino-5-bromo-4-fluorobenzoate, can be purified by recrystallization from a solvent such as ethanol or a mixture of hexane and ethyl acetate.

Route B: Esterification Followed by Bromination

This alternative route may be advantageous if the intermediate ester is easier to handle or purify than the brominated acid.

Part 1: Esterification of 2-Amino-4-fluorobenzoic Acid

The esterification is carried out using the Fischer method as described in Route A.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 2-amino-4-fluorobenzoic acid (1.0 eq) and a large excess of methanol.

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq).

-

Reaction: Reflux the mixture for 4-6 hours, monitoring by TLC.

-

Work-up and Purification: Follow the work-up and purification procedure as described in Route A, Part 2, to isolate methyl 2-amino-4-fluorobenzoate.

Part 2: Bromination of Methyl 2-amino-4-fluorobenzoate

The bromination of the ester is performed using NBS, similar to the bromination of the acid in Route A.

Experimental Protocol:

-

Reaction Setup: Dissolve methyl 2-amino-4-fluorobenzoate (1.0 eq) in a suitable solvent (e.g., acetonitrile) in a three-necked flask equipped with a stirrer, dropping funnel, and thermometer.

-

Reagent Addition: Cool the solution to 0-5 °C. Add a solution of NBS (1.05 eq) in the same solvent dropwise, maintaining the low temperature.

-

Reaction Monitoring: Monitor the reaction by TLC.

-

Work-up and Purification: Once the reaction is complete, quench with aqueous sodium thiosulfate. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel or by recrystallization.

Process Safety and Optimization

Safety Precautions:

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6]

-

Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Handle with extreme care, always adding acid to the solvent, and wear appropriate PPE.

-

Solvents: Use flammable solvents in a fume hood away from ignition sources.

Optimization Strategies:

-

Temperature Control: Maintaining a low temperature during bromination is crucial to minimize the formation of di-brominated and other side products.

-

Solvent Choice: The polarity of the solvent can influence the regioselectivity of the bromination.[7] Acetonitrile is often a good choice for NBS brominations.

-

Catalyst Loading: In the esterification step, the amount of sulfuric acid can be optimized to balance reaction rate and potential side reactions like dehydration or charring.

-

Work-up Procedure: Thorough washing during the work-up is essential to remove byproducts and unreacted reagents, which simplifies the final purification.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. reddit.com [reddit.com]

- 6. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

Application Note and Protocol for the Purification of Methyl 2-amino-5-bromo-4-fluorobenzoate by Column Chromatography

Abstract

This document provides a comprehensive guide and a detailed protocol for the purification of Methyl 2-amino-5-bromo-4-fluorobenzoate, a key intermediate in pharmaceutical and agrochemical synthesis. The purity of this compound is paramount for the success of subsequent synthetic transformations and the quality of the final active ingredient. This application note outlines the underlying principles, materials, equipment, and a step-by-step procedure for achieving high purity (>98%) using silica gel column chromatography. The protocol is designed to be a self-validating system, incorporating in-process controls and analytical checkpoints to ensure the isolation of the target compound from common reaction-related impurities.

Introduction: The Rationale for Chromatographic Purification

Methyl 2-amino-5-bromo-4-fluorobenzoate is a substituted anthranilate ester, a class of compounds widely utilized as versatile building blocks in organic synthesis. The strategic placement of the amino, bromo, and fluoro substituents on the aromatic ring provides multiple reactive sites for diverse chemical modifications. However, synthetic routes leading to this intermediate often yield a crude product contaminated with unreacted starting materials, regioisomers, and other by-products.

Column chromatography is a powerful and widely adopted technique for the separation and purification of chemical compounds from a mixture.[1][2] The separation is based on the differential partitioning of the components between a stationary phase (a solid adsorbent packed in a column) and a mobile phase (a solvent that flows through the column).[3] For a polar compound like Methyl 2-amino-5-bromo-4-fluorobenzoate, which contains a polar amino group and an ester moiety, normal-phase chromatography using a polar stationary phase like silica gel is the method of choice.[4][5] The principle of separation relies on the varying affinities of the compounds in the mixture for the stationary phase; more polar compounds will have a stronger interaction with the polar silica gel and thus will elute more slowly, while less polar compounds will travel through the column more quickly with the less polar mobile phase.[3]